molecular formula C22H22ClNO3 B11416905 N-(2-chlorobenzyl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(2-chlorobenzyl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11416905
M. Wt: 383.9 g/mol
InChI Key: SWIPQAAXTUPTIB-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, an ethylphenoxy group, and a furan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the chlorophenyl intermediate.

    Formation of the Ethylphenoxy Intermediate: 4-ethylphenol is reacted with an appropriate alkylating agent to form the ethylphenoxy intermediate.

    Coupling Reaction: The chlorophenyl intermediate and the ethylphenoxy intermediate are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.

    Introduction of the Furan Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar structural features and potential biological activities.

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-2-17-9-11-19(12-10-17)27-16-22(25)24(15-20-7-5-13-26-20)14-18-6-3-4-8-21(18)23/h3-13H,2,14-16H2,1H3

InChI Key

SWIPQAAXTUPTIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

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